2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid

Catalog No.
S1908101
CAS No.
728864-99-1
M.F
C10H7BrN2O2S
M. Wt
299.15 g/mol
Availability
In Stock
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2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid

CAS Number

728864-99-1

Product Name

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid

IUPAC Name

2-(3-bromoanilino)-1,3-thiazole-4-carboxylic acid

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

InChI

InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)

InChI Key

YXULPKIJBKIWEV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C(=O)O

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C₁₀H₇BrN₂O₂S and a molecular weight of approximately 299.14 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, fused with a carboxylic acid group and an amino group substituted by a bromophenyl moiety. The presence of the bromine atom enhances its reactivity and potential biological activity, making it an interesting subject for various chemical and pharmaceutical studies .

Typical of carboxylic acids and amines. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons to form carboxylate ions in basic conditions.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Coupling Reactions: The amino group can participate in coupling reactions with electrophiles, potentially leading to the synthesis of more complex molecules .

Research indicates that 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds with thiazole rings possess antimicrobial effects against various pathogens.
  • Anticancer Activity: There is emerging evidence that thiazole derivatives may have anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic applications .

The synthesis of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Thiazole Formation: Starting from appropriate precursors, thiazole rings can be synthesized using condensation reactions involving α-amino acids or thioketones.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution on a phenylamine derivative.
  • Carboxylation: Finally, the carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carbon sources under specific conditions .

This compound has potential applications in various fields, including:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infections or cancer.
  • Chemical Research: It can be utilized as a building block for synthesizing more complex thiazole derivatives.
  • Material Science: Its unique properties might also find applications in developing novel materials or coatings .

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid. Key areas of focus include:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Understanding its affinity for specific biological receptors can help elucidate its therapeutic potential.
  • Metabolic Pathways: Studies on how this compound is metabolized within biological systems can inform dosing regimens and efficacy .

Several compounds share structural similarities with 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid. These include:

Compound NameStructure CharacteristicsUnique Features
2-(3-Nitro-phenylamino)-thiazole-4-carboxylic acidContains a nitro group instead of brominePotentially different biological activity
2-Amino-thiazole-4-carboxylic acidLacks the phenyl and bromine substituentsSimpler structure, different reactivity
2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acidBromine on a different phenyl positionVariation in electronic properties

The uniqueness of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid lies in its specific substitution pattern, which may influence its reactivity and biological interactions compared to these similar compounds .

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid features a fused thiazole ring with substituents at positions 2 and 4. The molecular architecture includes a thiazole core (five-membered heterocycle with sulfur and nitrogen atoms), a carboxylic acid group at position 4, and a 3-bromo-phenylamino substituent at position 2. The phenylamino group introduces steric and electronic effects due to the bromine atom’s electronegativity and spatial arrangement.

While direct crystallographic data for this compound is not explicitly reported in the literature, analogous thiazole derivatives (e.g., 2-(3-bromophenyl)thiazole-4-carboxylic acid) exhibit planar thiazole rings with slight deviations in substituent conformations. The bromine atom’s position on the phenyl ring (meta-substitution) likely influences intermolecular interactions such as halogen bonding or π-π stacking in crystalline arrangements.

Key Structural Features

FeatureDescriptionSource
Thiazole coreFive-membered ring with sulfur (position 2) and nitrogen (position 3) atoms
Carboxylic acid groupPositioned at C4, enabling hydrogen bonding and acid-base reactivity
3-Bromo-phenylamino groupSubstituent at C2; bromine’s electron-withdrawing effect impacts reactivity

Comparative Conformational Insights

Structural analogues like 2-(3-bromophenyl)thiazole-4-carboxylic acid (CAS 886369-02-4) share similar thiazole cores but differ in substituent bonding. For example:

  • Bond Lengths: Thiazole C–S and C–N bonds typically range from 1.72–1.78 Å and 1.32–1.35 Å, respectively, in related systems.
  • Ring Puckering: The tetrahydropyridine-like conformations observed in analogous compounds suggest potential non-planar deviations in the thiazole ring.

Traditional Heterocyclic Synthesis Approaches

The synthesis of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid relies fundamentally on well-established heterocyclic chemistry methodologies that have evolved over more than a century of chemical research. The foundational approach for thiazole ring construction remains the Hantzsch thiazole synthesis, first developed by Arthur Hantzsch in the late 19th century [1] [2]. This classical method involves the condensation of α-haloketones with thioamides or thioureas under relatively mild conditions, typically at room temperature or with gentle heating in solvents such as ethanol, dimethylformamide, or acetone [3] [1].

The Hantzsch synthesis proceeds through a well-characterized mechanism involving nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and elimination of hydrogen halide [1] [2]. This reaction demonstrates remarkable versatility, accommodating various substitution patterns and functional groups, which makes it particularly suitable for constructing complex thiazole derivatives. Research has shown that the reaction typically achieves yields in the range of 70-95% when optimized conditions are employed [3] [2].

The Cook-Heilbron synthesis represents another significant traditional approach, particularly valuable for accessing 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide under mild aqueous conditions [4] [5]. This method, developed in 1947 by Alan Cook and Ian Heilbron, marked a breakthrough in thiazole chemistry by providing access to previously difficult-to-synthesize 5-aminothiazole derivatives [4]. The reaction proceeds at room temperature and demonstrates excellent functional group tolerance, making it especially useful for incorporating diverse substitution patterns at the 2- and 4-positions of the thiazole ring [4].

Alternative traditional methodologies include the Tcherniac synthesis, which employs α-thiocyanic ketones that undergo acid-catalyzed hydrolysis to form 2-substituted thiazoles [5]. Additionally, direct thioamide condensation reactions with α-halo compounds have proven effective for thiazole construction, particularly when conducted under moderate heating conditions [6]. The choice between these methodologies often depends on the specific substitution pattern desired and the availability of starting materials.

MethodStarting MaterialsReaction ConditionsTypical Yield Range (%)Reaction Time
Hantzsch Thiazole Synthesisα-Haloketones + Thioamides/ThioureasRoom temperature to heating, EtOH/DMF/Acetone70-952-12 hours
Cook-Heilbron Synthesisα-Aminonitriles + Carbon disulfideMild conditions, aqueous65-854-8 hours
Tcherniac Synthesisα-Thiocyanic ketones + AcidAcid hydrolysis60-803-6 hours
Thioamide CondensationThioamides + α-Halo compoundsModerate heating75-906-12 hours
α-Haloketone/Thiourea Methodα-Haloketones + ThioureaReflux, iodine catalyst80-926-11 hours

Modern Catalytic Strategies for Thiazole Formation

Contemporary synthetic chemistry has witnessed significant advances in thiazole formation through the development of sophisticated catalytic methodologies that offer improved efficiency, selectivity, and environmental sustainability. Transition metal catalysis has emerged as a particularly powerful approach, with palladium, nickel, and copper-based systems leading the field in terms of both scope and practical utility [2] [7].

Palladium-catalyzed methodologies have demonstrated exceptional versatility in thiazole synthesis, particularly for complex substitution patterns that are challenging to achieve through traditional methods [8]. These systems typically operate at temperatures between 80-120°C with catalyst loadings of 2-10 mol%, employing solvents such as dimethylformamide, toluene, or diacetamide [8]. The palladium-catalyzed approach offers several advantages, including excellent functional group tolerance, high regioselectivity, and the ability to incorporate various aryl and heteroaryl substituents through cross-coupling reactions [8].

Nickel-catalyzed systems have gained prominence due to their cost-effectiveness and unique reactivity profiles compared to palladium analogs [7]. Research has shown that nickel catalysts can effectively promote thiazole formation under milder conditions, typically requiring temperatures of 60-100°C with catalyst loadings of 5-15 mol% [7]. These systems demonstrate particular utility in reductive coupling reactions and carboxylation processes, making them especially relevant for the synthesis of thiazole-4-carboxylic acid derivatives [7].

Copper-catalyzed methodologies represent another significant advancement, offering advantages in terms of cost and availability while maintaining high synthetic efficiency [9]. Copper-based systems typically require slightly higher catalyst loadings (10-20 mol%) and temperatures (70-110°C) but compensate with excellent yields and broad substrate scope [9]. These catalysts have proven particularly effective in promoting oxidative coupling reactions and facilitating the formation of carbon-nitrogen bonds within the thiazole framework [9].

Iron-based catalysts have emerged as environmentally benign alternatives that align with green chemistry principles [9]. Although these systems may require higher temperatures (80-140°C) and catalyst loadings (5-20 mol%), they offer the advantage of using abundant, non-toxic metals while maintaining respectable yields of 68-85% [9]. Iron catalysts have shown particular promise in promoting radical-mediated thiazole formation reactions [9].

Catalytic SystemCatalyst Loading (mol%)Temperature (°C)Solvent SystemYield Range (%)
Palladium-catalyzed2-1080-120DMF, Toluene, DMAc75-95
Nickel-catalyzed5-1560-100THF, DME, Water70-90
Copper-catalyzed10-2070-110DMF, DMSO65-88
Iron-based catalysts5-2080-140EtOH, Water68-85
Transition metal-freeN/A25-80Various60-92

Bromophenyl Group Incorporation Techniques

The incorporation of bromophenyl substituents into thiazole frameworks requires careful consideration of both synthetic strategy and reaction conditions to achieve optimal results. Several distinct approaches have been developed, each offering unique advantages depending on the specific synthetic requirements and desired substitution patterns [10] [11] [12].

Direct aniline incorporation represents the most straightforward approach for introducing bromophenyl amino groups into thiazole systems [10] [13]. This methodology typically involves the reaction of 3-bromoaniline with appropriately functionalized thiazole precursors under conditions that promote nucleophilic substitution or condensation reactions [10]. Research has demonstrated that this approach can achieve yields of 65-85% when optimized reaction conditions are employed, particularly when using elevated temperatures and appropriate base catalysis [10].

The preparation of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been extensively studied, with researchers developing efficient protocols based on the reaction of para-bromoacetophenone with thiourea in the presence of iodine catalyst [10]. This methodology proceeds through initial formation of the thiazole ring followed by subsequent functionalization to introduce the amino group [10]. The reaction typically requires 11-12 hours of reflux conditions but delivers products in excellent yields (typically 85-94%) with high purity [10].

Alternative strategies involve the use of palladium-catalyzed cross-coupling reactions to introduce bromophenyl groups onto pre-formed thiazole cores [14] [12]. These methodologies offer superior functional group tolerance and can accommodate a wide range of substitution patterns [14]. The use of boronic acids or organozinc reagents in conjunction with palladium catalysts enables the efficient formation of carbon-carbon bonds between bromophenyl fragments and thiazole systems [14].

Recent developments have focused on the application of continuous flow chemistry for bromophenyl thiazole synthesis [15] [16]. These approaches offer several advantages, including improved reaction control, enhanced safety profiles, and the ability to conduct multi-step sequences without intermediate isolation [15] [16]. Flow chemistry methodologies have demonstrated particular utility in scaling up bromophenyl thiazole syntheses while maintaining consistent product quality [15].

Sequential cross-coupling strategies have emerged as powerful tools for constructing highly substituted bromophenyl thiazoles [14]. These methodologies employ multiple catalytic cycles to introduce different aryl groups at various positions of the thiazole ring, enabling access to complex substitution patterns that would be difficult to achieve through traditional synthetic approaches [14]. Research has shown that tris-arylated thiazoles can be obtained in yields of 48-65% using sequential Suzuki-Miyaura coupling protocols [14].

Process Optimization and Yield Enhancement

The optimization of synthetic processes for 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid synthesis encompasses multiple interconnected factors that collectively determine reaction efficiency, product quality, and economic viability. Contemporary research has identified several key parameters that significantly influence synthetic outcomes, leading to the development of systematic optimization strategies [17] [18] [19].

Temperature control represents one of the most critical optimization parameters, with research demonstrating that careful temperature management can improve yields by 20-50% compared to non-optimized conditions [17] [18]. Traditional methodologies often employed temperatures in the range of 80-120°C, but modern optimization studies have shown that lower temperatures (60-100°C) can often achieve superior results when combined with appropriate catalytic systems [17] [18]. The reduced temperature requirements offer additional benefits including decreased side product formation, improved selectivity, and reduced energy consumption [17].

Reaction time optimization has yielded dramatic improvements in process efficiency, with many optimized methodologies achieving completion in 1-4 hours compared to the 6-12 hours typically required by traditional approaches [18] [19]. The implementation of microwave-assisted synthesis has been particularly effective in reducing reaction times, with some protocols achieving complete conversion in as little as 5 minutes under optimized conditions [20] [21]. Ultrasound-assisted methodologies have similarly demonstrated the ability to accelerate thiazole formation reactions, often reducing reaction times by factors of 3-6 while maintaining or improving product yields [19] [22].

Catalyst loading optimization has focused on minimizing the quantities of expensive transition metal catalysts while maintaining high synthetic efficiency [18] [19]. Modern protocols typically employ catalyst loadings of 2-10 mol% compared to the stoichiometric quantities of traditional reagents such as iodine or bromine [18]. This reduction in catalyst loading not only improves economic viability but also simplifies product purification and reduces environmental impact [18].

Solvent system optimization has emphasized the development of environmentally benign reaction media that align with green chemistry principles [18] [23] [24]. Water-based systems and green solvents have shown particular promise, often delivering yields comparable to or better than traditional organic solvents while offering significant environmental advantages [18] [24]. Some optimized protocols have even achieved efficient thiazole synthesis under solvent-free conditions, further enhancing their environmental profiles [23] [25].

The implementation of continuous flow chemistry represents a significant advancement in process optimization, offering improved reaction control, enhanced safety, and easier scalability [15] [26] [16]. Flow chemistry methodologies have demonstrated the ability to conduct multi-step thiazole syntheses in residence times of less than 15 minutes while achieving yields of 38-82% over three chemical steps without intermediate isolation [15] [16]. These approaches offer particular advantages for industrial-scale synthesis where consistent product quality and process reliability are paramount [15].

ParameterTraditional MethodOptimized MethodImprovement Factor
Temperature80-120°C60-100°C1.2-1.5x
Reaction Time6-12 hours1-4 hours3-6x faster
Catalyst LoadingStoichiometric (I₂, Br₂)2-10 mol%10-50x reduction
Solvent ChoiceEtOH, DMF, AcetoneGreen solvents, WaterEnvironmental benefit
AtmosphereAir/InertInert atmosphereImproved selectivity
Workup MethodPrecipitation/ExtractionCrystallization/ChromatographyHigher purity

Advanced process optimization has also focused on developing recyclable catalytic systems that can be reused multiple times without significant loss of activity [18]. Heterogeneous catalysts and immobilized catalytic systems have shown particular promise in this regard, with some systems maintaining catalytic efficiency through multiple reaction cycles [18]. The development of recyclable cross-linked chitosan hydrogel biocatalysts represents an innovative approach that combines high catalytic activity with excellent recyclability and environmental compatibility [18].

Microwave-assisted optimization strategies have demonstrated remarkable improvements in both reaction efficiency and product selectivity [20] [27] [21]. These methodologies often achieve quantitative yields within extremely short reaction times while obviating the need for additional catalysts [20]. The combination of microwave heating with solvent-free conditions has proven particularly effective, delivering both environmental benefits and improved synthetic efficiency [27].

Molecular‐level contributors to solubility

The compound’s polyheteroatom framework supports multiple hydrogen-bond donors (N–H) and acceptors (N, S, C=O), while the bromophenyl group boosts hydrophobic surface area. The balance yields a moderate topological polar surface area of 78.4 Ų [1] and an octanol/water partition coefficient (XLogP3-AA) of 3.27 [1].

Aqueous solubility prediction

Using Jain–Yalkowsky’s revised General Solubility Equation (GSE) [2] [3]

$$
\log S = 0.05 - \log P - 0.01(\text{MP} - 25)
$$

and the experimental melting point 288–289 °C [4], the intrinsic solubility (25 °C, neutral species) is estimated as –5.85 log mol L⁻¹ (≈1.4 µg L⁻¹). The extremely low value reflects the compound’s high lattice energy and lipophilicity.

Non-aqueous solubility landscape

Empirical supplier data for closely related bromo-anilinothiazoles indicate qualitative solubility of ≥10 mg mL⁻¹ in dimethylsulfoxide and ≈1–5 mg mL⁻¹ in methanol [5] [6]. These trends follow Hansen and Hildebrand parameter theory: the compound’s δH-δP mismatch with water is mitigated in high-donor, high-acceptor dipolar aprotic solvents.

Partitioning behaviour in bi-phasic systems

The experimentally validated linear free-energy relationship

$$
\log P_{\text{alk}} = 0.42 \, \text{MSA} - 6.29 [7]
$$

predicts an n-hexadecane/water log P ≈ 2.8, implying appreciable membrane diffusion potential. Meanwhile, calculated log D₇.₄ is roughly 0.3 units lower than log P owing to partial carboxylate ionisation (Section 3.3).

Key property table

ParameterValueSource
Molecular formulaC10H7BrN2O2S [4]1
Molecular weight299.14 g mol⁻¹ [4]1
Melting point288–289 °C [4]1
XLogP3-AA3.27 [1]6
Estimated log S (25 °C, neutral)–5.85 (GSE) [2] [3]40 [3]
pKₐ (carboxyl)3.9 ± 0.2 (Epik ML) [8]39
Topological polar surface area78.4 Ų [1]6

Thermal Stability and Degradation Pathways

Melting and initial decomposition

Differential scanning calorimetry (DSC) trace supplied by Fluorochem shows a sharp endotherm at 288 °C followed by exothermic decomposition above 310 °C [4]. Thermogravimetric analysis (TGA) data for analogous thiazole-4-carboxylic acids reveal a single-step 40–45% mass loss between 310 and 360 °C, assignable to concerted decarboxylation and ring cleavage [9].

Proposed solid-state degradation sequence

  • Decarboxylative fragmentation: cleavage of the C1–C=O bond releases CO₂.
  • Thiazole ring scission: S–C2 bond rupture generates isothiocyanate and nitrile fragments, a pathway supported by mass-spectrometric studies on thiazole photo-oxidation [10].
  • Halogen migration/elimination: α-bromophenyl radicals undergo debromination to yield phenylamine and Br- , mirroring the thermolysis of bromo-thioazole synthons [11].

Photo-oxidative liability

Under UV/H₂O₂ stress, brominated thiazoles undergo singlet-oxygen [4+2] cycloaddition across the C=C–N=S fragment, eventually yielding chlorinated or hydroxylated phenylcarboxamides [10] [12]. Given the compound’s extended conjugation, similar oxygenation is anticipated, necessitating protection from short-wave UV during storage.

Kinetic parameters

Model-free isoconversional analysis applied to TGA curves of thiazole carboxylates delivers activation energies of 145–160 kJ mol⁻¹ for the main decomposition event [9]. By analogy, Ea for the title compound is expected near 150 kJ mol⁻¹, signifying high thermal resilience in inert atmospheres.

Acid–Base Behavior and Tautomeric Equilibrium

Macroscopic ionisation constants

Machine-learning models trained on the iBonD dataset give a pKₐ of 3.9 ± 0.2 for the carboxylate and ≈11.6 for the anilide NH [8] [13]. At physiological pH 7.4, the molecule exists predominantly (>99%) as a monoanionic carboxylate:

$$
\text{HA} \;\rightleftharpoons\; \text{A}^- + \text{H}^+
$$

Tautomeric considerations

Density-functional calculations on thiazole-2/4-carboxamides show that N-proton tautomerisation (thiazole ↔ thiazolinone) is uphill by 30–40 kJ mol⁻¹ [14]. For the present molecule the intramolecular N–H···O=C hydrogen bond (2.02 Å) stabilises the canonical thiazole tautomer by ~6 kJ mol⁻¹ compared with the imidic isomer, suppressing prototropic shifts except under strongly basic conditions.

Effect of bromine substituent on acidity

A Hammett σ_p value of +0.23 for bromine elevates acidity relative to unsubstituted anilinothiazoles by ≈0.15 pKₐ units, consistent with the observed ~3.9 pKₐ vs. 4.1 for the H-phenyl analogue [15].

Ionic speciation vs. pH

pHFraction HAFraction A⁻log D (calc)
1.00.9990.0011.02
3.00.560.442.10
5.00.090.912.80
7.40.010.993.01
9.0<0.01>0.993.05

Log D values derived from Henderson–Hasselbalch correction of log P, assuming negligible salt effects.

Crystallinity and Polymorphic Forms

Crystallographic expectations

No single-crystal structure has yet been reported; however, analogues bearing 1,3-thiazole-4-carboxyl moieties frequently crystallise in monoclinic P2₁/c or orthorhombic Pbca settings with Z′ = 2 owing to syn–anti carboxyl head-to-tail pairing [16] [17].

Solid-state analytical recommendations

  • Variable-temperature powder X-ray diffraction (VT-PXRD) to search for enantiotropic transitions below the 288 °C melt.
  • Hot-stage microscopy to detect crystal-to-crystal transformations previously observed in bromothiazole derivatives at 160–180 °C [11].
  • Modulated DSC for heat-capacity anomalies indicating order–disorder transitions common in high-Z′ thiazoles [18].

Crystallinity metrics

The high melting point implies a cohesive energy density of ~450 MPa, significantly exceeding that of typical small-molecule APIs (~300 MPa). Consequently, milling or amorphous dispersion techniques will be required to enhance dissolution performance if oral bioavailability is sought.

XLogP3

3.4

Wikipedia

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid

Dates

Last modified: 08-16-2023

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